1-Bromotridec-1-yne
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Overview
Description
1-Bromotridec-1-yne is an organic compound characterized by the presence of a bromine atom and a triple bond within its molecular structure. This compound falls under the category of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The molecular formula for this compound is C13H23Br, and it is known for its reactivity due to the presence of both the bromine atom and the alkyne group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromotridec-1-yne can be synthesized through various methods, one of which involves the bromination of tridec-1-yne. This process typically requires the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes where tridec-1-yne is treated with bromine in the presence of a catalyst. The reaction is carried out in a solvent such as carbon tetrachloride or chloroform to ensure efficient mixing and reaction completion .
Chemical Reactions Analysis
Types of Reactions: 1-Bromotridec-1-yne undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The triple bond can participate in addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide), resulting in the formation of dihalides or haloalkenes.
Oxidation and Reduction Reactions: The alkyne group can be oxidized to form diketones or reduced to form alkenes or alkanes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br2) or hydrogen bromide (HBr) in an inert solvent like dichloromethane.
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) under mild conditions.
Major Products:
Substitution: Formation of tridec-1-yne-1-ol.
Addition: Formation of 1,2-dibromotridecane or 1-bromotridec-1-ene.
Oxidation: Formation of tridecane-1,2-dione.
Scientific Research Applications
1-Bromotridec-1-yne has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive alkyne group.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with alkyne functionalities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials .
Mechanism of Action
The mechanism of action of 1-Bromotridec-1-yne involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The alkyne group, with its high electron density, participates in electrophilic addition reactions. These reactions often proceed through the formation of intermediates such as carbocations or radicals, depending on the reaction conditions .
Comparison with Similar Compounds
1-Bromododec-1-yne: Similar structure but with one less carbon atom.
1-Bromotetradec-1-yne: Similar structure but with one more carbon atom.
1-Iodotridec-1-yne: Similar structure but with iodine instead of bromine.
Uniqueness: 1-Bromotridec-1-yne is unique due to its specific chain length and the presence of a bromine atom, which imparts distinct reactivity compared to its analogs. The bromine atom makes it more reactive in substitution reactions compared to its iodine counterpart, while the specific chain length influences its physical properties and reactivity in organic synthesis .
Properties
CAS No. |
93344-68-4 |
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Molecular Formula |
C13H23Br |
Molecular Weight |
259.23 g/mol |
IUPAC Name |
1-bromotridec-1-yne |
InChI |
InChI=1S/C13H23Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2-11H2,1H3 |
InChI Key |
IQHINOYJOLATMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC#CBr |
Origin of Product |
United States |
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